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Compound of Interest

Compound Name: Ravuconazole-d4

Cat. No.: B12416285 Get Quote

Note: Extensive research has been conducted on the triazole antifungal agent Ravuconazole in

various preclinical models of fungal infections. However, specific data on a deuterated form,

Ravuconazole-d4, is not readily available in the reviewed literature. The following application

notes and protocols are based on the comprehensive studies of Ravuconazole. Deuteration, a

strategy to improve pharmacokinetic properties by substituting hydrogen with deuterium atoms,

may alter the metabolic profile, potentially leading to an improved half-life and reduced toxic

metabolites.[1] The data presented here for Ravuconazole serves as a foundational guide for

researchers, scientists, and drug development professionals.

Introduction
Ravuconazole is a broad-spectrum triazole antifungal agent with demonstrated potent in vitro

and in vivo activity against a wide range of medically important fungi, including Candida spp.

and Aspergillus spp.[2][3][4] It has shown efficacy in various animal models of fungal infections,

such as disseminated aspergillosis, mucosal candidiasis, and systemic histoplasmosis.[2][5]

This document provides a summary of its application in these models, including key efficacy

data and detailed experimental protocols.

Data Summary
Pharmacokinetic Properties of Ravuconazole
The pharmacokinetic profile of Ravuconazole has been characterized in several animal

models, demonstrating a long elimination half-life and significant tissue penetration.
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Parameter Animal Model Dosage Value Reference

Elimination Half-

Life
Rabbit

10-30 mg/kg

(oral)
~13 hours [6][7]

Rabbit
1.25-40 mg/kg

(IV prodrug)

20.55 - 26.34

hours
[8]

Murine
10-160 mg/kg

(oral)
3.9 - 4.8 hours [9][10]

Protein Binding Murine - 95.8% [9]

Cmax Rabbit
1.25-40 mg/kg

(IV prodrug)

2.03 - 58.82

mg/L
[8]

AUC(0-∞) Rabbit
1.25-40 mg/kg

(IV prodrug)

5.80 - 234.21

mg·h/L
[8]

Efficacy of Ravuconazole in Fungal Infection Models
Ravuconazole has demonstrated significant efficacy in reducing mortality and fungal burden in

various preclinical models.
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Infection

Model

Animal

Model

Fungal

Species

Ravuconazol

e Dosage

Key Efficacy

Outcomes
Reference

Invasive

Aspergillosis

Immunosuppr

essed Rabbit

Aspergillus

fumigatus

30 mg/kg/day

(oral)

Eliminated

mortality,

cleared

serum

antigen, and

eliminated

organisms

from tissues.

[6][7]

Disseminated

Aspergillosis

Immunosuppr

essed Guinea

Pig

Aspergillus

fumigatus

5, 10, 25

mg/kg (oral)

Significantly

improved

survival and

reduced

tissue burden

in liver, brain,

and kidney.

[2]

Disseminated

Candidiasis

Neutropenic

Murine

Candida

albicans
-

The AUC/MIC

ratio was

strongly

predictive of

treatment

outcome (R²

= 91%).

[9]

Mucosal

Candidosis
SCID Mice

Candida

albicans
25 mg/kg

Superior to

fluconazole in

reducing CFU

in all tissues;

cleared

infection in all

tissues from

50% of mice.

[11]

Tissue Distribution of Ravuconazole
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Studies have shown that Ravuconazole achieves substantial concentrations in various tissues.

The following data was collected 30 minutes after the last of eight daily intravenous doses of

the prodrug in rabbits.

Tissue Concentration Range (µg/g) Reference

Liver 12.91 - 562.68 [8]

Adipose Tissue 10.57 - 938.55 [8]

Lung 5.46 - 219.12 [8]

Kidney 3.95 - 252.44 [8]

Brain 2.37 - 144.85 [8]

Experimental Protocols
Murine Model of Disseminated Candidiasis
This protocol is designed to evaluate the efficacy of Ravuconazole in a neutropenic murine

model of disseminated Candida albicans infection. The primary endpoint is the fungal burden in

the kidneys.[9]

a. Immunosuppression and Infection:

Induce neutropenia in mice using cyclophosphamide administered intraperitoneally.

Two to four days after immunosuppression, infect mice via tail vein injection with a

suspension of Candida albicans.

b. Treatment Regimen:

Initiate oral administration of Ravuconazole at various dosages and dosing intervals 2 hours

post-infection.

Continue treatment for a specified duration (e.g., 24 or 72 hours).[9]

c. Outcome Assessment:
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At the end of the treatment period, euthanize the mice.

Aseptically remove the kidneys, homogenize the tissue, and perform serial dilutions.

Plate the dilutions on appropriate agar plates and incubate to determine the number of

colony-forming units (CFU) per gram of tissue.
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Workflow for Murine Disseminated Candidiasis Model.
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Rabbit Model of Invasive Aspergillosis
This protocol details the evaluation of Ravuconazole in an immunosuppressed, temporarily

leukopenic rabbit model of invasive Aspergillus fumigatus infection.[6][7]

a. Immunosuppression and Infection:

Induce immunosuppression and temporary leukopenia in rabbits.

Twenty-four hours after initiating immunosuppression, challenge the rabbits with an

intravenous inoculum of Aspergillus fumigatus conidia.

b. Treatment Regimen:

Begin oral therapy with Ravuconazole (e.g., 30 mg/kg of body weight per day) 24 hours after

the fungal challenge.[7]

A control group should receive no treatment, and a comparator group could receive a

standard antifungal like amphotericin B.[7]

Continue treatment for a predetermined period (e.g., up to 12 days).

c. Outcome Assessment:

Monitor survival daily.

Collect serum samples to measure aspergillus antigen levels.

At the end of the study, or at the time of death, perform semiquantitative cultures of liver,

lung, kidney, and brain tissues to determine the fungal burden.[7]
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Workflow for Rabbit Invasive Aspergillosis Model.

Signaling Pathway Inhibition by Azole Antifungals
Ravuconazole, as a triazole antifungal, functions by inhibiting the fungal cytochrome P450

enzyme lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a
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vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to

the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.

Ravuconazole

Lanosterol 14α-demethylase
(CYP51)Inhibits Inhibition of Fungal Growth

Ergosterol Synthesis Fungal Cell Membrane IntegrityMaintains
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Mechanism of Action of Ravuconazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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